3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a naphtho[1,2-d]thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphtho[1,2-d]thiazole core: This can be achieved by cyclization reactions involving naphthylamine and thiourea under acidic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Coupling with benzamide: The final step involves the coupling of the naphtho[1,2-d]thiazole derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and ethanol.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid as a catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The aromatic structure allows for absorption and emission of light, making it useful in fluorescence-based assays.
Therapeutic Effects: The compound may interact with specific molecular targets, such as proteins or DNA, to exert its therapeutic effects. Pathways involved could include inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Similar in structure but with a methoxy group instead of a methylsulfonyl group.
3-(4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-1-benzopyran-2-one: Contains a benzopyran moiety instead of a benzamide core.
Methyl naphtho(1,2-d)(1,3)oxazol-2-yl sulfone: Features an oxazole ring and a sulfone group.
Uniqueness
3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is unique due to the presence of both a methylsulfonyl group and a naphtho[1,2-d]thiazole moiety, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-26(23,24)14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)25-19/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGIQQGEMPATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.